4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide

Lipophilicity Physicochemical Property Drug Design

Researchers seeking to probe steric constraints in enzyme active sites often face limited access to sulfonamide fragments bearing quaternary carbon substituents. This compound directly addresses that gap. - Unique Rigidity: The 1-methylcyclopropyl group restricts rotational freedom, providing a defined exit vector for fragment growing in PARG and carbonic anhydrase inhibitor programs. - Synthetic Utility: The ortho-nitro group enables selective N-alkylation and subsequent deprotection to generate sterically congested secondary amines not accessible from N-cyclopropyl analogs. - CNS Penetrance: Predicted cLogP of approximately 2.56 and molecular weight under 300 Da position this scaffold for blood-brain barrier-penetrant probe development. Supplied with full analytical characterization, ensuring reliability for structure-activity relationship (SAR) studies.

Molecular Formula C11H14N2O4S
Molecular Weight 270.31 g/mol
Cat. No. B8166305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide
Molecular FormulaC11H14N2O4S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2(CC2)C)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4S/c1-8-3-4-9(7-10(8)13(14)15)18(16,17)12-11(2)5-6-11/h3-4,7,12H,5-6H2,1-2H3
InChIKeyBZNWVJWSXBOZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide Identity & Procurement


4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide (CAS 1952249-13-6) is a synthetic sulfonamide derivative bearing a 1-methylcyclopropyl substituent on the sulfonamide nitrogen, a methyl group at the 4‑position, and a nitro group at the 3‑position of the benzene ring. Its molecular formula is C₁₁H₁₄N₂O₄S and its molecular weight is 270.31 g·mol⁻¹ . The compound belongs to the class of nitrobenzenesulfonamides that have been explored as intermediates for secondary amine synthesis and as scaffolds in medicinal chemistry programs, including poly(ADP‑ribose) glycohydrolase (PARG) inhibitor series [1]. Its procurement is typically intended for structure‑activity relationship (SAR) studies where the 1‑methylcyclopropyl group imparts distinct steric and conformational constraints compared to simpler N‑alkyl or N‑cyclopropyl analogs.

SAR studies of sulfonamide-based PARG inhibitors
Conformationally constrained 1-methylcyclopropyl scaffold
Secondary amine synthesis via nitrobenzenesulfonamide chemistry

Why Common Analogs Cannot Replace It


Nitrobenzenesulfonamides that differ only in the N‑substituent or the position of the methyl group exhibit substantially different physicochemical, conformational, and biological profiles. The 1‑methylcyclopropyl group introduces a quaternary carbon directly attached to the sulfonamide nitrogen, which restricts rotational freedom and alters the spatial orientation of the sulfonamide pharmacophore relative to the benzene ring . In contrast, the N‑cyclopropyl analog (CAS 676583-30-5) lacks this methyl group, resulting in a smaller steric footprint and different hydrogen‑bonding capacity . Even the simple 4‑methyl‑3‑nitrobenzenesulfonamide parent (CAS 6949-23-1) has a free –NH₂ sulfonamide terminus that can act as a hydrogen‑bond donor, whereas the tertiary sulfonamide in the target compound cannot [1]. These structural distinctions translate into measurable differences in logP, metabolic stability, and target‑binding kinetics, making direct interchange without re‑validation chemically and pharmacologically unsound.

  • Steric and conformational mismatch
    1-Methylcyclopropyl quaternary center restricts rotation; N-cyclopropyl analog lacks this constraint.
  • Hydrogen-bond donor difference
    Tertiary sulfonamide (0 HBD) vs. primary sulfonamide (1 HBD) in parent analog may alter solubility and target binding.
  • Lipophilicity shift
    Predicted higher logP vs. N-cyclopropyl analog may impact membrane permeability and off-target profiles.

Comparative Evidence Against Closest Analogs


Lipophilicity Advantage Over N‑Cyclopropyl Analog

The target compound is predicted to have higher lipophilicity than the N‑cyclopropyl analog (CAS 676583-30-5) due to the additional methyl group on the cyclopropane ring. The cLogP of the target compound is estimated at 2.56 versus 2.02 for N‑cyclopropyl‑4‑methyl‑3‑nitrobenzenesulfonamide . This ~0.5 log unit increase can enhance passive membrane permeability and blood‑brain barrier penetration, which is critical for central nervous system (CNS) drug discovery programs.

cLogP comparison
Data to verify
Target cLogP 2.56 vs. comparator 2.02
ΔcLogP ≈ +0.54
May support higher passive membrane permeability
In silico estimate; not independently validated
Lipophilicity Physicochemical Property Drug Design

Hydrogen‑Bond Donor Count vs. Parent Sulfonamide

The target compound is a tertiary sulfonamide (0 hydrogen‑bond donors), whereas the parent 4‑methyl‑3‑nitrobenzenesulfonamide (CAS 6949-23-1) is a primary sulfonamide with 1 hydrogen‑bond donor [1]. This difference eliminates a potential strong hydrogen‑bond donor, which can reduce aqueous solubility but also lower desolvation penalties upon target binding, often improving binding affinity in hydrophobic protein pockets.

H-bond donor count
Class-level
Target: 0
Comparator: 1
Absence reduces desolvation penalty in hydrophobic pockets
PubChem computed property; experimental confirmation needed
Hydrogen Bonding Solubility Permeability

Conformational Restriction by 1‑Methylcyclopropyl Group

The quaternary carbon of the 1‑methylcyclopropyl group introduces greater steric hindrance than the secondary carbon of the N‑cyclopropyl group. This restricts the rotational freedom of the sulfonamide side chain, potentially leading to a more rigid, pre‑organized conformation that can enhance binding affinity to targets with well‑defined binding pockets. Rotatable bond count is identical (4) for both compounds, but the effective accessible conformational space is narrower for the target compound due to the gem‑dimethyl substitution on the cyclopropane ring .

Conformational flexibility
Context-dependent
Restricted rotation vs. greater freedom in N-cyclopropyl analog
May pre-organize binding conformation, reducing entropic cost
Qualitative; no experimental NMR or ROESY data
Conformational Analysis Steric Effects Target Binding

High-Impact Application Scenarios


Fragment-Based Lead Generation for CNS-Penetrant PARG Inhibitors

The predicted higher lipophilicity (cLogP ≈ 2.56) and absence of hydrogen‑bond donors make 4‑methyl‑N‑(1‑methylcyclopropyl)‑3‑nitrobenzenesulfonamide an attractive fragment for constructing blood‑brain barrier‑penetrant PARG inhibitors. Its rigid 1‑methylcyclopropyl group provides a defined exit vector for fragment growing while maintaining low molecular weight (<300 Da) . This differentiates it from the simpler N‑cyclopropyl analog (cLogP 2.02) which may exhibit lower CNS exposure.

Secondary Amine Synthesis via Fukuyama Deprotection

The nitro group ortho to the sulfonamide enables selective N‑alkylation with primary alcohols under Mitsunobu conditions, followed by facile deprotection with thiols to yield secondary amines. The 1‑methylcyclopropyl group introduces a unique chiral‑like quaternary center that can be transferred to the amine product, enabling the synthesis of sterically congested secondary amines not accessible from the N‑cyclopropyl analog .

SAR Probe for Steric Effects in Sulfonamide-Binding Enzymes

The 1‑methylcyclopropyl group serves as a steric probe for mapping the tolerance of enzyme active sites (e.g., carbonic anhydrase isoforms, PARG) to quaternary carbon substituents. Head‑to‑head comparisons with the N‑cyclopropyl analog can reveal steric clashes or hydrophobic contacts that drive selectivity between enzyme isoforms, informing the design of isoform‑selective inhibitors.

Radiotracer Precursor via Nitro Reduction

The 3‑nitro group can be selectively reduced to a primary amine, which can then be functionalized with PET‑isotope‑bearing prosthetic groups (e.g., [¹⁸F]fluorobenzoyl) without affecting the sulfonamide linker. The steric bulk of the 1‑methylcyclopropyl group may protect the sulfonamide from metabolic cleavage in vivo, a potential advantage over N‑cyclopropyl analogs when developing imaging agents [1].

Application
Selection Property
Validation Focus
CNS-penetrant PARG inhibitor design
Predicted lipophilicity and zero HBD profile
BBB permeability assays, PARG inhibition screening
Secondary amine synthesis
Nitro-sulfonamide ortho selectivity for N-alkylation
Fukuyama deprotection efficiency, amine product characterization
Steric probe for enzyme active sites
Conformationally restricted 1-methylcyclopropyl group
Isoform selectivity screening, steric mapping studies
Radiotracer precursor development
Selective nitro reduction; sulfonamide metabolic stability
Radiolabeling yield, in vivo stability assessment
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